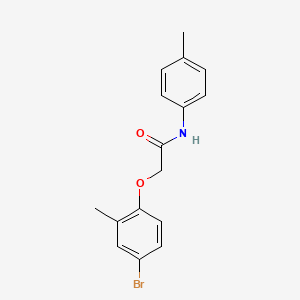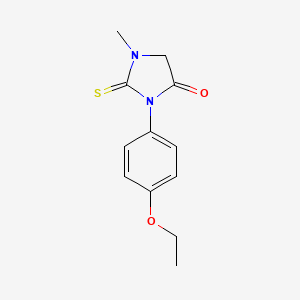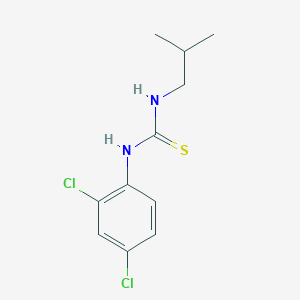
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, also known as TPZ, is a chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields. TPZ is a heterocyclic organic compound that contains a pyrazine ring and a thienylcarbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is not fully understood, but it is believed to involve the activation of hypoxia-inducible factor-1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in various cellular processes, including angiogenesis, metabolism, and apoptosis. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide is believed to stabilize HIF-1 under hypoxic conditions, leading to the activation of downstream signaling pathways that result in the observed biological effects of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide.
Biochemical and Physiological Effects:
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including anti-tumor activity, vasodilatory effects, and antimicrobial activity. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have vasodilatory effects by increasing the production of nitric oxide. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been shown to have antimicrobial activity by disrupting the bacterial cell wall and membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has several advantages for laboratory experiments, including its ability to induce hypoxia-like conditions in cells, its stability under various conditions, and its relatively low cost compared to other hypoxia-mimicking agents. However, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, including the development of more efficient synthesis methods, the identification of novel targets for N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide, and the optimization of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide for clinical use. Additionally, the combination of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide with other chemotherapeutic agents may enhance its anti-tumor activity and reduce potential toxic effects. Further studies are also needed to investigate the potential use of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide in the treatment of cardiovascular disease and microbial infections.
Métodos De Síntesis
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide can be synthesized using various methods, including the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thioacetamide. Another method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride followed by the reaction with thiosemicarbazide. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of pyridine. The synthesis of N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been extensively studied and optimized to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and microbial infections. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects. Additionally, N'-(2-thienylcarbonyl)-2-pyrazinecarbohydrazide has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9(7-6-11-3-4-12-7)13-14-10(16)8-2-1-5-17-8/h1-6H,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPWCPGNSJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)
![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)